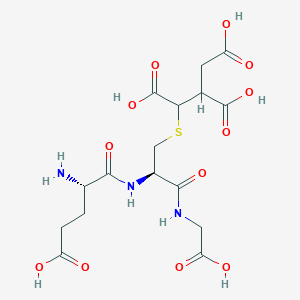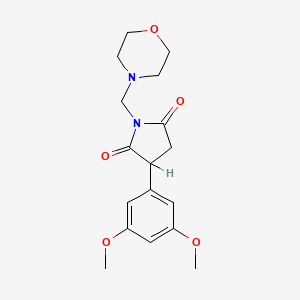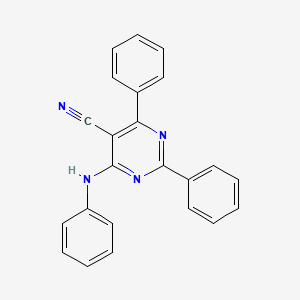
5-(4-Bromophenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8BrNO. It is a derivative of pyridine, where the aldehyde group is attached to the second carbon of the pyridine ring, and a bromophenyl group is attached to the fifth carbon. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include ethanol or acetonitrile.
Catalysts: Palladium catalysts are frequently employed in the reaction to facilitate the coupling of the bromophenyl group with the pyridine ring.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
Oxidation: 5-(4-Bromophenyl)pyridine-2-carboxylic acid.
Reduction: 5-(4-Bromophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)pyridine-2-carbaldehyde exerts its effects depends on the specific reaction or application In general, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the bromophenyl group.
Pyridine-4-carbaldehyde: The aldehyde group is attached to the fourth carbon of the pyridine ring.
4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the pyridine ring.
Uniqueness
5-(4-Bromophenyl)pyridine-2-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine-2-carbaldehyde moieties. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Properties
CAS No. |
65219-25-2 |
|---|---|
Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-(4-bromophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-8H |
InChI Key |
INQSJQCJHHOMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)




![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)
